Semicarbazide, 4-(9-acridinyl)-3-thio-
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Overview
Description
Semicarbazide, 4-(9-acridinyl)-3-thio- is a compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their broad range of biological activities, including anticancer, antimicrobial, and antiviral properties . The unique structure of acridine derivatives allows them to interact with various biomolecular targets, making them valuable in pharmaceutical and industrial applications .
Preparation Methods
The synthesis of Semicarbazide, 4-(9-acridinyl)-3-thio- involves multiple steps. One common method includes the reaction of 9-acridinylamine with thiocarbonyldiimidazole to form the corresponding thiourea derivative. This intermediate is then reacted with semicarbazide to yield the final product . The reaction conditions typically involve the use of organic solvents such as methanol or ethanol and may require heating to facilitate the reaction .
Chemical Reactions Analysis
Semicarbazide, 4-(9-acridinyl)-3-thio- undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of Semicarbazide, 4-(9-acridinyl)-3-thio- involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA, inhibiting processes such as replication and transcription . The compound also inhibits topoisomerase enzymes, which are essential for DNA replication and repair . These actions lead to the inhibition of cancer cell growth and proliferation .
Comparison with Similar Compounds
Semicarbazide, 4-(9-acridinyl)-3-thio- can be compared with other acridine derivatives such as:
N-(2-(dimethylamino)ethyl)acridine-4-carboxamide (DACA): Known for its anticancer activity and ability to inhibit topoisomerase enzymes.
Triazoloacridone (C-1305): Exhibits strong antitumor properties and is used in clinical studies.
Amsacrine (m-AMSA): Another acridine derivative with potent anticancer activity, used in chemotherapy.
Semicarbazide, 4-(9-acridinyl)-3-thio- is unique due to its specific structure, which allows for distinct interactions with DNA and proteins, making it a valuable compound in scientific research and potential therapeutic applications .
Properties
CAS No. |
29023-84-5 |
---|---|
Molecular Formula |
C14H12N4S |
Molecular Weight |
268.34 g/mol |
IUPAC Name |
1-acridin-9-yl-3-aminothiourea |
InChI |
InChI=1S/C14H12N4S/c15-18-14(19)17-13-9-5-1-3-7-11(9)16-12-8-4-2-6-10(12)13/h1-8H,15H2,(H2,16,17,18,19) |
InChI Key |
LGAADYBQACWKGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC(=S)NN |
Origin of Product |
United States |
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